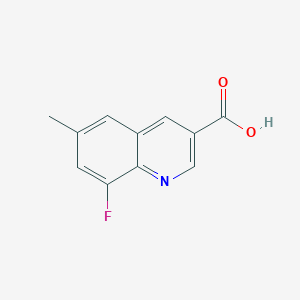![molecular formula C17H16N2O3S B2994049 3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 1797696-79-7](/img/structure/B2994049.png)
3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole” is a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . It is of interest in the treatment of both breast and prostate cancer .
Synthesis Analysis
The synthesis of this compound involves the preparation and activation of isoquinolin-1 (2 H )-ones . The carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .Molecular Structure Analysis
The molecular structure of this compound is C23H20N2O5S . The tetrahydroquinoline moiety of the compound is accommodated inside the SP1 pocket and interacts favorably with surrounding residues .Chemical Reactions Analysis
The compound shows a high inhibition selectivity that originates from the different binding modes, namely “Inward” and “Outward,” of this compound series in AKR1C3 and AKR1C2, respectively .Physical And Chemical Properties Analysis
The compound has an average weight of 436.48 and a monoisotopic weight of 436.10929245 . It has a chemical formula of C23H20N2O5S .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole, as a chemical compound, plays a significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and drug design. For instance, the synthesis of imidazo[2,1-a]isoquinolines, which share a structural similarity to the compound , has been reported to utilize hypervalent iodine(III) reagents. These compounds exhibit a range of biological activities, including anti-inflammatory, antiviral, and local anesthetic properties, highlighting the potential of such structures in drug development (Hou, Wang, Huang, & Chen, 2004).
Role in Biological Systems
The compound's structural features, particularly the sulfonyl and isoxazole groups, are reminiscent of those found in biologically active molecules. For example, sulfonamides represent a significant class of drugs with diverse pharmacological effects, including antibacterial, antitumor, and anti-neuropathic pain activities. The versatility of the sulfonamide group, as part of hybrid compounds incorporating various organic scaffolds, underscores the potential of this compound in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Catalysis and Synthetic Applications
In synthetic chemistry, compounds with sulfonyl groups, akin to the one , are employed as catalysts or intermediates in various reactions, including the synthesis of nitrogen-containing heterocycles. These reactions are crucial for creating compounds with potential therapeutic applications, demonstrating the compound's significance in facilitating complex organic transformations (Khaligh, 2014).
Potential Anticancer Applications
The structural motifs present in this compound, particularly the isoquinoline and sulfonyl components, are found in compounds with anticancer activities. Research into tetrahydroisoquinoline derivatives, for example, has shown significant potential in developing novel anticancer drugs, with certain compounds displaying potent cytotoxicity against various cancer cell lines. This suggests that with further modification and study, derivatives of the compound could have applications in cancer treatment (Redda, Gangapuram, & Ardley, 2010).
Wirkmechanismus
Target of Action
The primary target of the compound 3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a novel, highly potent, and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the biochemical pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, which can lead to the suppression of growth in certain cancer cell lines .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate
Result of Action
The compound’s action results in the inhibition of AKR1C3 metabolism, which can effectively suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonylmethyl)-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-23(21,12-16-15-7-3-4-8-17(15)22-18-16)19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQRESATMQJTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)

![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)
![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)


![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)
![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B2993980.png)
![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)
![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)
